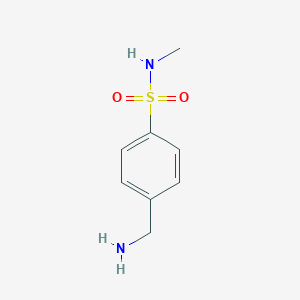

4-(aminomethyl)-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXALCZRZTHZBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586099 | |

| Record name | 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-53-3 | |

| Record name | 4-(Aminomethyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101252-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Biological Landscape of 4-(aminomethyl)-N-methylbenzenesulfonamide and its Congeners: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of the benzenesulfonamide class of molecules, with a specific focus on the structural archetype, 4-(aminomethyl)-N-methylbenzenesulfonamide (CAS RN: 101252-53-3). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. While specific experimental data for this compound is not extensively available in public literature, this guide leverages the wealth of information on structurally related sulfonamides to infer its probable biological activities and mechanisms of action.

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The primary and most extensively studied biological targets of benzenesulfonamides are the carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[2][3]

Carbonic Anhydrases: The Primary Target

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes. There are 15 known human CA isoforms, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2][3] Benzenesulfonamides are potent inhibitors of several CA isoforms.[2]

The inhibitory mechanism involves the coordination of the sulfonamide anion to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. The affinity and selectivity of benzenesulfonamide derivatives for different CA isoforms are dictated by the nature of the substituents on the benzene ring.

Quantitative Analysis of Benzenesulfonamide-Carbonic Anhydrase Inhibition

While specific inhibition constants for this compound are not readily found, the following table presents representative data for structurally analogous benzenesulfonamides against key human carbonic anhydrase (hCA) isoforms. This data illustrates the typical potency of this class of compounds.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| Acetazolamide (Standard) | hCA I | 250 |

| Acetazolamide (Standard) | hCA II | 12 |

| Acetazolamide (Standard) | hCA IX | 25 |

| Acetazolamide (Standard) | hCA XII | 5.7 |

| Homosulfanilamide | hCA I | 10,000 |

| Homosulfanilamide | hCA II | 230 |

| p-Aminomethyl-benzenesulfonamide | hCA I | 8,900 |

| p-Aminomethyl-benzenesulfonamide | hCA II | 150 |

Note: This table is a compilation of representative data from various sources for illustrative purposes.

Experimental Protocols

Determination of Carbonic Anhydrase Inhibition (Stopped-Flow CO₂ Hydration Assay)

A common method to determine the inhibitory activity of sulfonamides against carbonic anhydrases is the stopped-flow CO₂ hydration assay.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Methodology:

-

Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., TRIS-HCl). The inhibitor, this compound, is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.

-

Assay Procedure: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.

-

Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

-

Data Acquisition: The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time as the pH decreases due to the formation of bicarbonate and protons.

-

Data Analysis: The initial rates of the reaction are calculated for various inhibitor concentrations. These rates are then used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Kᵢ) can be subsequently calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway Involvement

The inhibition of carbonic anhydrases by benzenesulfonamides can impact various signaling pathways. For instance, the inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt pH regulation in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH, which can, in turn, affect cancer cell proliferation and survival.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to Fragment-Based Drug Discovery: Characterizing a Hypothetical Sulfonamide Fragment

Disclaimer: The compound "4-(aminomethyl)-N-methylbenzenesulfonamide" is used throughout this document as a hypothetical example to illustrate the principles and methodologies of Fragment-Based Drug Discovery (FBDD). As of this writing, there is no significant body of publicly available scientific literature detailing the use of this specific molecule in FBDD campaigns. The data and specific experimental outcomes presented are illustrative and not based on published results for this compound.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] The core principle of FBDD is to screen libraries of small, low-complexity molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target.[3] These initial fragment hits, which typically have molecular weights under 300 Da, serve as starting points for optimization into more potent, drug-like candidates through strategies like fragment growing, linking, or merging.[1]

This approach offers several advantages. Firstly, the chemical space explored by a typical fragment library is vast despite its smaller size compared to HTS libraries.[4] Secondly, fragments that bind, even weakly, tend to do so with high "ligand efficiency," meaning they form high-quality, energetically favorable interactions with the target protein. This provides a robust foundation for structure-guided medicinal chemistry efforts.

This guide will use a representative sulfonamide, This compound , to illustrate the complete FBDD workflow, from initial screening and hit validation to structural characterization and lead optimization.

The FBDD Workflow: A Conceptual Overview

The FBDD process is a multi-stage campaign that relies on sensitive biophysical techniques to detect weak binding events. The general workflow is designed to identify promising fragments and provide a clear path for their evolution into potent leads.

Hit Identification: Screening for Binders

The first step is to screen a fragment library against the purified target protein. Because fragment interactions are weak (typically in the high micromolar to millimolar range), highly sensitive biophysical methods are required.[2]

Primary Screening Technologies

Commonly used primary screening techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful for detecting binding events.[5][6] When a fragment binds to the 15N-labeled protein, it causes chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site.[6][7]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in mass on a sensor surface where the target protein is immobilized.[8] It can screen fragment libraries with high throughput and provide initial estimates of binding kinetics.[8]

-

X-ray Crystallography: This method involves soaking protein crystals in solutions containing high concentrations of fragments.[9] It directly provides the three-dimensional structure of the protein-fragment complex, offering immediate insight into the binding mode and paving the way for structure-based design.[9][10]

Illustrative Screening Results

For our hypothetical fragment, This compound , we will assume it was identified as a hit in a primary screen against a target kinase.

| Parameter | Technique | Result | Interpretation |

| Primary Hit | 1H-15N HSQC NMR | Significant CSPs observed for 5 residues | Indicates direct binding to the target protein. |

| Binding Signal | Surface Plasmon Resonance | Response Unit (RU) > 20 | Confirms interaction with the immobilized target. |

| Solubility | Aqueous Buffer | >1 mM | Sufficient solubility for biophysical assays. |

Hit Validation and Characterization

Once initial hits are identified, they must be validated to eliminate false positives and accurately characterize their binding properties. This typically involves an orthogonal biophysical method and detailed structural studies.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[11] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[11][12]

Hypothetical Thermodynamic Data

The following table summarizes plausible ITC data for the binding of our example fragment to its target kinase.

| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |

| Dissociation Constant | Kd | 450 | µM |

| Stoichiometry | n | 1.05 | - |

| Enthalpy Change | ΔH | -5.2 | kcal/mol |

| Entropy Change | TΔS | -0.8 | kcal/mol |

| Ligand Efficiency | LE | 0.38 | kcal/mol per heavy atom |

| Binding Free Energy | ΔG | -4.4 | kcal/mol |

Note: Ligand Efficiency (LE) is calculated as (-ΔG / number of heavy atoms). For this compound (C8H12N2O2S), the heavy atom count is 13. A LE value > 0.3 is generally considered a promising starting point.

Structural Biology: Visualizing the Interaction

Obtaining a high-resolution crystal structure of the protein-fragment complex is a critical step.[13] It reveals the precise binding mode, identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts), and provides an unambiguous blueprint for structure-guided optimization.

The process involves growing high-quality protein crystals and then soaking them with a solution of the fragment before collecting X-ray diffraction data.[14][15]

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols for the key experiments discussed.

Protocol: 1H-15N HSQC NMR Screening

-

Protein Preparation: Express and purify the target protein with uniform 15N labeling. Prepare a stock solution of 50-100 µM protein in a deuterated NMR buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4, 90% H2O/10% D2O).[5][6]

-

Fragment Preparation: Prepare a 100 mM stock solution of This compound in deuterated DMSO (DMSO-d6).

-

Reference Spectrum: Acquire a baseline 2D 1H-15N HSQC spectrum of the protein alone. This spectrum serves as the reference.[7]

-

Screening: Add the fragment to the protein sample to a final concentration of 500 µM (DMSO concentration should not exceed 1%).

-

Data Acquisition: Acquire a second 2D 1H-15N HSQC spectrum of the protein-fragment mixture.

-

Data Analysis: Overlay the reference and screening spectra. Identify amide peaks that show a significant chemical shift perturbation (CSP) or line broadening, indicating an interaction. Map these CSPs onto the protein structure to identify the putative binding site.[7]

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare the protein and fragment in an identical, extensively dialyzed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).[12] Degas both solutions thoroughly for at least 10 minutes before use.[16]

-

Concentrations: Prepare a 15 µM solution of the target protein and a 150-200 µM solution of This compound . The ligand concentration should be 10-20 times the protein concentration.[16][17]

-

Instrument Setup: Load approximately 300 µL of the protein solution into the sample cell and the fragment solution into the injection syringe of the calorimeter.[12] Allow the system to equilibrate at 25°C.

-

Titration: Perform a series of 15-20 injections (e.g., 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

Control Experiment: Perform a control titration by injecting the fragment solution into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the peaks corresponding to each injection to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[17]

Protocol: X-ray Crystallography by Soaking

-

Crystallization: Generate high-quality crystals of the apo-protein using a suitable crystallization method (e.g., hanging drop vapor diffusion).[15][18]

-

Soaking Solution: Prepare a soaking solution containing the crystallization mother liquor supplemented with 5-10 mM of This compound .

-

Fragment Soaking: Transfer a protein crystal from its growth drop into the soaking solution. Allow the crystal to soak for a period ranging from a few minutes to several hours.

-

Cryo-protection and Mounting: Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor plus 20-25% glycerol or ethylene glycol) before flash-cooling it in liquid nitrogen.

-

Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

-

Structure Determination: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure as a search model. Calculate difference electron density maps (Fo-Fc) to reveal the density corresponding to the bound fragment. Build the fragment into the density and refine the final protein-fragment complex structure.[13]

Conclusion and Path Forward

The identification of This compound as a hypothetical hit provides a solid starting point for a medicinal chemistry program. Its favorable ligand efficiency suggests that its binding is highly productive. The next phase would involve using the structural information from X-ray crystallography to design and synthesize analogs that extend into nearby pockets of the binding site, thereby increasing potency and selectivity. This iterative cycle of design, synthesis, and testing is the cornerstone of evolving a millimolar fragment hit into a nanomolar clinical candidate.

References

- 1. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]

- 5. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]

- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 4-(aminomethyl)-N-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(aminomethyl)-N-methylbenzenesulfonamide , a sulfonamide derivative of potential interest to researchers, scientists, and professionals in the field of drug development. This document outlines plausible synthetic routes, detailed experimental protocols, and in-depth characterization methodologies.

Synthesis

Two primary synthetic routes are proposed for the preparation of this compound. The first route involves the protection of the primary amine of the commercially available 4-(aminomethyl)benzenesulfonamide, followed by N-methylation of the sulfonamide and subsequent deprotection. The second, more complex route, begins with 4-cyanobenzenesulfonamide, proceeds through N-methylation, and concludes with the reduction of the nitrile group.

Synthetic Route 1: N-Methylation of 4-(aminomethyl)benzenesulfonamide via a Protection-Deprotection Strategy

This three-step synthesis is the more direct approach, leveraging a commercially available starting material. The key challenge of chemoselectivity is addressed by protecting the more nucleophilic primary amine before methylating the sulfonamide nitrogen.

Step 1: Boc-Protection of 4-(aminomethyl)benzenesulfonamide

-

Dissolution: Dissolve 4-(aminomethyl)benzenesulfonamide (1 equivalent) in a mixture of dioxane and water (1:1).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Boc-protected intermediate.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain tert-butyl ((4-sulfamoylphenyl)methyl)carbamate.

Step 2: N-Methylation of the Sulfonamide

-

Dissolution: Dissolve the Boc-protected intermediate (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Methylation: Add methyl iodide (CH₃I, 1.5-2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 40-60 °C and stir for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-methylated product.

-

Purification: Purify the product by column chromatography (silica gel, ethyl acetate/hexane) to yield tert-butyl ((4-(N-methylsulfamoyl)phenyl)methyl)carbamate.

Step 3: Boc-Deprotection

-

Dissolution: Dissolve the N-methylated, Boc-protected compound (1 equivalent) in a suitable organic solvent like dichloromethane (DCM).

-

Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product can be triturated with diethyl ether to afford the salt of the final product. For the free base, a basic workup with a mild base like sodium bicarbonate solution followed by extraction with an organic solvent would be necessary.

-

Purification: The final product, This compound , can be purified by recrystallization or column chromatography.

Synthetic Route 2: Multi-step Synthesis from 4-Cyanobenzenesulfonamide

This alternative route is longer but avoids the need for a protection-deprotection sequence. It involves the N-methylation of a nitrile-containing precursor followed by reduction.

Step 1: N-Methylation of 4-Cyanobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzenesulfonamide (1 equivalent) in a suitable solvent like DMF.

-

Reagent Addition: Add a base such as potassium carbonate (2-3 equivalents) followed by the dropwise addition of methyl iodide (1.5-2 equivalents).

-

Reaction: Heat the mixture to 40-60 °C and stir for 6-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Follow the work-up and purification procedure as described in Route 1, Step 2 to obtain 4-cyano-N-methylbenzenesulfonamide.

Step 2: Reduction of the Nitrile Group

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).[1][2][3][4]

-

Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of 4-cyano-N-methylbenzenesulfonamide (1 equivalent) in anhydrous THF.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.[1][2][3][4] Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser work-up).

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield This compound .

Characterization

The synthesized this compound should be characterized using a combination of physical and spectroscopic methods to confirm its identity and purity.

Physical and Predicted Spectral Data

| Property | Predicted Value |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid. |

| Solubility | Soluble in methanol, DMSO, and aqueous acid. |

Spectroscopic Data

The NMR spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The predicted chemical shifts are based on the analysis of structurally similar compounds.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| -CH₃ (N-methyl) | 2.4 - 2.6 | s | 3H | N-CH ₃ |

| -CH₂- (aminomethyl) | 3.8 - 4.0 | s or d | 2H | Ar-CH ₂-NH₂ |

| -NH₂ (aminomethyl) | Variable | br s | 2H | -NH ₂ |

| Aromatic Protons (ortho to -CH₂NH₂) | 7.3 - 7.5 | d | 2H | Ar-H |

| Aromatic Protons (ortho to -SO₂NHCH₃) | 7.7 - 7.9 | d | 2H | Ar-H |

| -NH- (sulfonamide) | Variable | br s or q | 1H | SO₂-NH -CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| -CH₃ (N-methyl) | 28 - 30 | N-C H₃ |

| -CH₂- (aminomethyl) | 45 - 47 | Ar-C H₂-NH₂ |

| Aromatic Carbons | 126 - 130 | C H (ortho to -CH₂NH₂) |

| Aromatic Carbons | 128 - 132 | C H (ortho to -SO₂NHCH₃) |

| Aromatic Carbon (ipso to -CH₂NH₂) | 140 - 145 | Ar-C -CH₂NH₂ |

| Aromatic Carbon (ipso to -SO₂NHCH₃) | 138 - 142 | Ar-C -SO₂NHCH₃ |

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (primary amine) |

| 3200 - 3300 | Medium | N-H stretching (sulfonamide) |

| 2850 - 3000 | Medium | C-H stretching (aliphatic) |

| 1590 - 1610 | Medium | C=C stretching (aromatic) |

| 1320 - 1350 | Strong | Asymmetric SO₂ stretching |

| 1140 - 1160 | Strong | Symmetric SO₂ stretching |

| 900 - 930 | Medium | S-N stretching |

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 200.26 (for ESI, [M+H]⁺ at m/z = 201.27)

-

Key Fragmentation Patterns:

-

Loss of the methyl group from the sulfonamide: [M - 15]⁺

-

Loss of the aminomethyl group: [M - 30]⁺

-

Cleavage of the C-S bond leading to the aminomethylbenzyl cation: m/z = 106

-

Cleavage of the S-N bond.

-

Loss of SO₂: [M - 64]⁺

-

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the protection-methylation-deprotection strategy outlined in Synthetic Route 1. This highlights the crucial role of protecting groups in achieving chemoselective transformations in multifunctional molecules.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. While a direct, one-step synthesis from commercially available starting materials presents chemoselectivity challenges, a protection-based strategy offers a robust solution. An alternative multi-step route from a nitrile precursor is also presented. Furthermore, a comprehensive characterization plan utilizing NMR, IR, and mass spectrometry has been outlined, with predicted data to aid in the identification and purity assessment of the final compound. This guide serves as a valuable resource for researchers embarking on the synthesis and study of this and related sulfonamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to 4-(aminomethyl)-N-methylbenzenesulfonamide Analogs and Derivatives for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Among these, derivatives of 4-(aminomethyl)-N-methylbenzenesulfonamide represent a promising class of compounds with significant potential for the development of novel enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols for analogs and derivatives of this compound. The focus is on their role as inhibitors of key enzymes such as carbonic anhydrases and protein kinases, and their impact on associated signaling pathways critical in various disease states.

Core Structure

The foundational structure of the compounds discussed in this guide is this compound. Modifications to the aminomethyl and N-methyl moieties, as well as substitutions on the benzene ring, give rise to a diverse library of analogs with varied physicochemical properties and biological targets.

Synthesis of Analogs and Derivatives

The synthesis of this compound analogs typically involves multi-step reaction sequences. A general approach often starts with the appropriate benzenesulfonyl chloride, which is then reacted with an amine to form the sulfonamide bond. Further modifications can be introduced to the aminomethyl group.

General Synthetic Protocol: N-Alkylation of a Primary Sulfonamide

A common method for preparing N-substituted sulfonamides involves the alkylation of a primary sulfonamide. For the synthesis of N-methyl-4-(aminomethyl)benzenesulfonamide, a precursor such as 4-(acetamidomethyl)benzenesulfonamide can be N-methylated, followed by the deprotection of the amino group.

A detailed protocol for a related compound, N-methyl-4-(amino)benzenesulfonamide, involves the hydrolysis of an acetamide precursor. An acetamide (1.6 g) is dissolved in methanol (5 ml) and refluxed with 4N hydrochloric acid (7 ml) for 1 hour[1]. After the evaporation of methanol under reduced pressure, the residue is made basic with 1N sodium hydroxide and extracted with ethyl acetate[1]. Drying over anhydrous sodium sulfate and subsequent evaporation of the solvent yields the final product[1]. This method can be adapted for the synthesis of the target compound by starting with the appropriate N-acetylated precursor.

Quantitative Biological Activity Data

The biological activity of this compound analogs has been evaluated against several enzyme targets. The following tables summarize key quantitative data from various studies on related benzenesulfonamide derivatives, providing insights into their potential as enzyme inhibitors.

Table 1: Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and cancer.

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Benzenesulfonamide Derivatives | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values ranging from nanomolar to micromolar | [2] |

| 4-Aminoethyl-benzenesulfonamide Derivatives | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values ranging from 32.0 nM to 1350 nM | [3] |

| Nitro-containing Benzenesulfonamides | hCA II, hCA IX, hCA XII | Kᵢ values from 5.4 nM to 4975 nM | [4] |

| Biphenylsulfonamides | CA IX | Potent inhibition | [5] |

Table 2: Protein Kinase Inhibition

The inhibition of protein kinases is a major strategy in cancer therapy. Certain benzenesulfonamide derivatives have shown potent inhibitory activity against key kinases involved in cancer cell proliferation and survival signaling pathways.

| Compound Class | Target Kinase(s) | IC₅₀ | Reference |

| Benzenesulfonamide Derivatives | PI3K / mTOR | Potent dual inhibition | [1] |

| 4-Methylbenzenesulfonamide Derivatives | CDK2 | IC₅₀ values of 18.3 - 26.3 µM | |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 | IC₅₀ = 0.1 nM | |

| Benzenesulfonamide Analogs | TrkA | IC₅₀ = 58.6 µM |

Signaling Pathways and Mechanisms of Action

Analogs of this compound primarily exert their biological effects through the inhibition of specific enzymes, leading to the modulation of critical cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Benzenesulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key components of this pathway. Inhibition at these nodes can lead to the suppression of downstream signaling, ultimately inducing apoptosis in cancer cells.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also a hallmark of many cancers. Kinase inhibitors with a benzenesulfonamide scaffold can target upstream kinases in this pathway, such as receptor tyrosine kinases (RTKs) or downstream kinases like MEK, leading to the inhibition of ERK phosphorylation and subsequent cellular effects.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

-

Reagents and Buffers:

-

Purified human carbonic anhydrase (hCA) isoforms.

-

HEPES buffer (20 mM, pH 7.4) containing NaBF₄ (20 mM) for constant ionic strength.

-

Phenol red (0.2 mM) as a pH indicator.

-

CO₂-saturated water.

-

Test compounds (analogs of this compound) dissolved in DMSO.

-

Acetazolamide as a standard inhibitor.

-

-

Procedure:

-

The assay is performed using a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO₂ hydration reaction.

-

The change in absorbance of phenol red at 557 nm is monitored for 10-100 seconds as the pH decreases due to the formation of carbonic acid.

-

Varying concentrations of the test compounds are pre-incubated with the enzyme solution before mixing with the CO₂-saturated water.

-

The CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.

-

-

Data Analysis:

-

Inhibition constants (Kᵢ) are calculated from the reaction rates at different inhibitor concentrations using non-linear least-squares methods and Lineweaver-Burk plots.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway after treatment with a test compound.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., one with a known dysregulated kinase pathway) to 70-80% confluency.

-

Treat the cells with various concentrations of the this compound analog for a specified duration. Include a vehicle control (DMSO).

-

If applicable, stimulate the pathway with a growth factor (e.g., EGF for the MAPK pathway).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt, anti-total-ERK) to normalize for protein loading.

-

Quantify the band intensities to determine the relative change in protein phosphorylation.

-

Conclusion

Analogs and derivatives of this compound are a versatile class of compounds with significant potential in drug discovery, particularly as enzyme inhibitors. Their activity against carbonic anhydrases and various protein kinases highlights their therapeutic promise for a range of diseases, including cancer and glaucoma. The structure-activity relationships of these compounds are complex, with small structural modifications often leading to significant changes in potency and selectivity. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel analogs. Further investigation into the downstream signaling effects of these compounds will be crucial for elucidating their precise mechanisms of action and advancing their development as clinical candidates.

References

- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

The ADME Profile of 4-(aminomethyl)-N-methylbenzenesulfonamide: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile for the compound 4-(aminomethyl)-N-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from structurally related sulfonamides and established in silico predictive models to forecast its pharmacokinetic properties. Detailed experimental protocols for key in vitro ADME assays are provided to guide the empirical validation of these predictions. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling informed decision-making in the progression of this compound or analogous compounds as potential therapeutic agents. All quantitative data herein should be considered predictive and necessitates experimental verification.

Introduction

This compound is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities.[1] Understanding the ADME properties of a new chemical entity is paramount in early drug discovery and development, as these characteristics are critical determinants of a drug's efficacy, safety, and dosing regimen.[2] This guide presents a comprehensive, albeit predicted, ADME profile for this compound, alongside the requisite experimental designs for its validation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its ADME profile, influencing its solubility, permeability, and interactions with biological systems. The following table summarizes the predicted physicochemical properties for this compound, generated using established in silico tools and comparison with similar molecules.

| Property | Predicted Value | Significance in ADME |

| Molecular Weight | ~200 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Indicates lipophilicity, affecting absorption and distribution. |

| Water Solubility | Moderately Soluble | Crucial for dissolution and absorption in the gastrointestinal tract. |

| pKa (Acid Dissociation Constant) | Amine: ~9-10; Sulfonamide: ~10-11 | Determines the ionization state at physiological pH, impacting solubility and permeability. |

| Polar Surface Area (PSA) | ~70-90 Ų | Influences membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Affects solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and interactions with biological targets. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |

Table 1: Predicted Physicochemical Properties of this compound.

Predicted ADME Profile

The following sections detail the predicted ADME characteristics of this compound.

Absorption

Most sulfonamides are readily absorbed orally.[3] Based on its predicted physicochemical properties, including moderate molecular weight and a balanced logP, this compound is predicted to have good oral absorption. The primary amine and sulfonamide groups may lead to pH-dependent solubility and absorption in the gastrointestinal tract.

Prediction: High to moderate oral absorption.

Distribution

Sulfonamides are typically distributed throughout the body.[3] The predicted plasma protein binding for this compound is expected to be moderate. The extent of tissue distribution will be influenced by its lipophilicity and plasma protein binding.

Prediction:

-

Plasma Protein Binding: Moderately bound.

-

Volume of Distribution (Vd): Moderate.

Metabolism

The metabolism of sulfonamides primarily occurs in the liver.[3] The major metabolic pathways for sulfonamides include N-acetylation of the aromatic amine and oxidation.[4][5] For this compound, the primary amine attached to the methyl group is also a potential site for metabolism. The N-methyl group on the sulfonamide may also undergo oxidative metabolism.

Predicted Metabolic Pathways:

-

N-acetylation of the aminomethyl group.

-

Oxidation of the aromatic ring.

-

Oxidative deamination of the aminomethyl group to form the corresponding aldehyde and carboxylic acid.

-

N-demethylation of the sulfonamide.

Cytochrome P450 (CYP) Involvement: Metabolism is likely to be mediated by various CYP isoforms. Inhibition or induction of these enzymes could lead to drug-drug interactions. A thorough in vitro evaluation is necessary to determine the specific CYPs involved and the potential for interactions.

Excretion

The primary route of excretion for sulfonamides and their metabolites is via the kidneys.[3][6] A significant portion of the parent drug and its metabolites are expected to be eliminated in the urine. The rate of renal excretion will be dependent on factors such as glomerular filtration, active tubular secretion, and passive tubular reabsorption, which can be influenced by urinary pH due to the compound's ionizable groups.[6]

Prediction: Primarily renal excretion of the parent compound and its metabolites.

Experimental Protocols for ADME Profiling

To validate the predicted ADME profile, a series of in vitro and in vivo experiments are required. The following sections provide detailed methodologies for key in vitro assays.

Caco-2 Permeability Assay

This assay is used to predict intestinal absorption of orally administered drugs.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

-

Permeability Assessment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

-

Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Methodology:

-

Preparation: Human liver microsomes are incubated with the test compound in a phosphate buffer (pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance.

Caption: Liver Microsome Stability Assay Workflow.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

Methodology:

-

Assay Setup: The assay is typically performed using rapid equilibrium dialysis (RED) devices. Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other, separated by a semi-permeable membrane.

-

Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.

-

Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

-

Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Caption: Plasma Protein Binding (RED) Workflow.

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP enzymes.

Methodology:

-

Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

Reaction Initiation: The reaction is started by adding NADPH.

-

Reaction Termination: After a set incubation time, the reaction is stopped.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

-

Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is determined by comparing the metabolite formation in the presence of the test compound to a control.

Caption: CYP450 Inhibition Assay Workflow.

Predicted Signaling Pathways and Interactions

As a sulfonamide, this compound could potentially interact with pathways common to this class of drugs. For instance, if it possesses antibacterial properties, it would likely inhibit the folic acid synthesis pathway in bacteria by acting as a competitive inhibitor of dihydropteroate synthase.

Caption: Potential Inhibition of Bacterial Folic Acid Synthesis.

Conclusion

This technical guide provides a predictive ADME profile for this compound based on the known properties of structurally related sulfonamides and in silico modeling. The compound is predicted to have favorable absorption and distribution characteristics. Its metabolism is anticipated to proceed through pathways common to sulfonamides, with renal excretion being the primary route of elimination. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This comprehensive overview serves as a valuable starting point for the further investigation and development of this compound as a potential drug candidate. All predictions must be confirmed through rigorous experimental evaluation.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Mechanical Studies of Substituted Benzenesulfonamides

Introduction

This technical guide provides an in-depth overview of the application of quantum mechanical methods to the study of substituted benzenesulfonamide derivatives. While a specific inquiry into "4-(aminomethyl)-N-methylbenzenesulfonamide" did not yield dedicated quantum mechanical studies in the reviewed literature, this document synthesizes findings from closely related sulfonamide compounds to offer a comprehensive framework for researchers, scientists, and drug development professionals. The principles and methodologies detailed herein are directly applicable to the computational analysis of a wide range of sulfonamide-based molecules, including the target compound.

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties and presence in various other biologically active molecules.[1] Quantum mechanical calculations offer a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, providing insights that can guide drug design and development.

Computational Methodologies

The foundational approach for the quantum mechanical study of benzenesulfonamide derivatives, as evidenced by multiple studies on related compounds, is Density Functional Theory (DFT).[1][2][3][4] This method provides a good balance between computational cost and accuracy for molecules of this size.

Typical Experimental Protocol: DFT Calculations

A representative computational protocol for analyzing a substituted benzenesulfonamide derivative involves the following steps:

-

Molecular Geometry Optimization:

-

The initial 3D structure of the molecule is constructed using a molecular modeling software.

-

Geometry optimization is then performed to find the lowest energy conformation of the molecule.

-

Method: DFT is the most common method employed.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used.[1][2][3][4]

-

Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is typically chosen to provide a good description of the electronic structure.[1][2][3][4][5]

-

Software: Gaussian suite of programs is a commonly cited software for these calculations.[1][6]

-

-

Vibrational Frequency Analysis:

-

Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The calculated vibrational spectra (IR and Raman) can be compared with experimental data for validation of the computational model.[2][3][4]

-

-

Electronic Property Calculations:

-

Once a stable geometry is obtained, a range of electronic properties are calculated to understand the molecule's reactivity and potential interactions. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[1][2][3][4][7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1][2][7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate hyperconjugative interactions, charge delocalization, and the stability of the molecule.[1][2][3][4]

-

Mulliken Population Analysis: This analysis provides information on the charge distribution on each atom in the molecule.[1]

-

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability can be calculated to assess the potential of the molecule for use in NLO materials.[1][4]

-

-

The following diagram illustrates a typical workflow for these computational studies:

References

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

Unveiling the Therapeutic Potential: A Technical Guide to the Target Identification and Validation of 4-(aminomethyl)-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The compound 4-(aminomethyl)-N-methylbenzenesulfonamide belongs to this versatile class. While its specific biological targets are not yet fully elucidated, its structural similarity to known enzyme inhibitors suggests significant therapeutic potential. This guide outlines a comprehensive strategy for the systematic identification and validation of its molecular targets, with a primary focus on the carbonic anhydrase enzyme family, a well-established target for sulfonamide-based drugs.[3][4] The methodologies described herein provide a robust framework for characterizing the mechanism of action of this promising compound and advancing its development as a potential therapeutic agent.

Hypothesized Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and neurological disorders.[3][6] The primary sulfonamide group is a classic zinc-binding motif that anchors inhibitors to the active site of CAs.[5] Several aminomethyl-substituted benzenesulfonamides have demonstrated potent, isoform-selective inhibition of CAs.[3][4] This precedent strongly suggests that this compound may also function as a CA inhibitor.

Figure 1: General catalytic mechanism of carbonic anhydrase.

Target Identification and Validation Workflow

A multi-pronged approach is essential to confidently identify and validate the biological target(s) of this compound. The proposed workflow integrates affinity-based proteomics for initial target discovery with rigorous biophysical and cell-based assays for validation.

Figure 2: Workflow for target identification and validation.

Experimental Protocols

Target Identification via Affinity Chromatography-Mass Spectrometry

This method aims to isolate binding partners of the compound from a complex biological mixture, such as a cell lysate.

Protocol:

-

Immobilization of the Ligand:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The primary amine of the aminomethyl group can be used for this coupling.

-

-

Preparation of Cell Lysate:

-

Culture a relevant human cell line (e.g., a cancer cell line known to overexpress certain CA isoforms, such as HT-29) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Pack a column with the ligand-immobilized beads.

-

Equilibrate the column with the lysis buffer.

-

Load the clarified cell lysate onto the column and allow it to flow through by gravity.

-

Wash the column extensively with lysis buffer to remove non-specific binders.

-

Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification by Mass Spectrometry:

-

Concentrate the eluted protein fraction.

-

Separate the proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain.

-

Excise the protein bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the acquired mass spectra against a protein database.

-

Hypothetical Results:

| Rank | Protein ID (UniProt) | Protein Name | Peptide Count | Sequence Coverage (%) |

| 1 | P00918 | Carbonic anhydrase 2 | 25 | 60 |

| 2 | P22748 | Carbonic anhydrase 1 | 18 | 52 |

| 3 | Q16790 | Carbonic anhydrase 9 | 15 | 45 |

| 4 | P54218 | Carbonic anhydrase 12 | 12 | 40 |

Table 1: Representative list of putative protein targets identified by affinity chromatography-mass spectrometry.

Target Validation: Enzymatic and Biophysical Assays

Once putative targets are identified, their interaction with the compound must be validated and quantified.

This assay measures the enzymatic activity of CA in the presence of the inhibitor.

Protocol (p-Nitrophenyl Acetate Assay):

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add a solution of the purified recombinant human CA isoform in assay buffer (e.g., Tris-HCl).

-

Add serial dilutions of the compound to the wells. Include a control with DMSO only.

-

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

Exemplary Data:

| CA Isoform | IC₅₀ (nM) for this compound |

| hCA I | 850 |

| hCA II | 75 |

| hCA IX | 25 |

| hCA XII | 40 |

Table 2: Hypothetical IC₅₀ values against various human carbonic anhydrase isoforms, suggesting selectivity for cancer-related isoforms IX and XII.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Prepare solutions of the purified target protein and the compound in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Exemplary Data:

| Parameter | Value for hCA IX |

| Association Constant (Ka) | 4.0 x 10⁷ M⁻¹ |

| Dissociation Constant (Kd) | 25 nM |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.5 kcal/mol |

Table 3: Representative thermodynamic parameters for the binding of the compound to a target protein, as determined by ITC.

Cellular Target Engagement

Confirming that the compound binds to its target in a cellular environment is a critical validation step.

CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

-

The temperature at which 50% of the protein is denatured (Tm) will be higher in the presence of a binding ligand.

Downstream Functional Studies in a Cancer Context

If a cancer-related CA isoform like CA IX is validated as a target, subsequent functional assays are necessary to understand the compound's cellular effects. CA IX is known to contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Figure 3: Signaling pathway involving carbonic anhydrase IX in cancer.

Exemplary Functional Assays:

| Assay | Endpoint | Hypothetical EC₅₀ (µM) |

| Cell Proliferation (MTT/SRB) | Inhibition of cell growth | 1.5 |

| Apoptosis (Caspase-3/7 Assay) | Induction of programmed cell death | 2.0 |

| Cell Migration (Wound Healing Assay) | Inhibition of cell motility | 0.8 |

| Invasion (Transwell Matrigel Assay) | Inhibition of invasive potential | 1.2 |

Table 4: Representative data from cellular functional assays in a cancer cell line overexpressing the target.

Conclusion

This technical guide provides a systematic and comprehensive framework for the target identification and validation of this compound. By leveraging a combination of proteomic, biochemical, biophysical, and cell-based approaches, researchers can confidently identify its molecular targets, with a strong hypothesis pointing towards carbonic anhydrases. The detailed protocols and exemplary data presented herein offer a clear roadmap for elucidating the compound's mechanism of action and paving the way for its potential translation into a novel therapeutic agent. The successful execution of this workflow will not only characterize this specific molecule but also contribute to the broader understanding of sulfonamide-based drug action.

References

- 1. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 2-(Aminomethyl)benzenesulfonamide hydrochloride | 857246-96-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4-(Aminomethyl)-2-hydroxybenzenesulfonamide (EVT-13265687) [evitachem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-N-methylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties, often attributed to their ability to inhibit enzymes such as carbonic anhydrase.[1][2]

Synthetic Strategies

Two primary retrosynthetic pathways are outlined for the synthesis of the target compound, this compound.

Route 1: Reductive Amination of a Sulfonamide-Aldehyde Intermediate. This approach involves the synthesis of a key intermediate, 4-formyl-N-methylbenzenesulfonamide, followed by reductive amination to introduce the aminomethyl group.

Route 2: N-Methylation of a Protected Aminomethyl Sulfonamide. This alternative strategy begins with the commercially available 4-(aminomethyl)benzenesulfonamide, which is first N-methylated and then deprotected.

Experimental Protocols

Route 1: Synthesis via Reductive Amination

This route is a versatile method for preparing a variety of N-substituted aminomethyl derivatives.

Step 1: Synthesis of N-Methyl-4-methylbenzenesulfonamide

This initial step prepares the core sulfonamide structure.

-

Reaction: 4-Toluenesulfonyl chloride is reacted with methylamine to form N-methyl-4-methylbenzenesulfonamide.

-

Materials:

-

4-Toluenesulfonyl chloride

-

Methylamine (40% in water)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-toluenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine solution (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Oxidation to 4-Formyl-N-methylbenzenesulfonamide

The methyl group is oxidized to an aldehyde, providing a handle for the introduction of the amino group.

-

Reaction: N-Methyl-4-methylbenzenesulfonamide is oxidized to 4-formyl-N-methylbenzenesulfonamide using an oxidizing agent such as potassium permanganate or chromium trioxide.

-

Materials:

-

N-Methyl-4-methylbenzenesulfonamide

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Sodium bisulfite solution

-

-

Procedure:

-

Suspend N-methyl-4-methylbenzenesulfonamide (1.0 eq) in a mixture of pyridine and acetic anhydride.

-

Cool the mixture to 0 °C and add KMnO₄ (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to give the crude aldehyde.

-

Purify by column chromatography on silica gel.

-

Step 3: Reductive Amination to this compound

The final step introduces the primary amine via reductive amination.

-

Reaction: 4-Formyl-N-methylbenzenesulfonamide is reacted with an ammonia source, and the resulting imine is reduced in situ to the amine.

-

Materials:

-

4-Formyl-N-methylbenzenesulfonamide

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)

-

Methanol

-

-

Procedure:

-

Dissolve 4-formyl-N-methylbenzenesulfonamide (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by the addition of 1 M HCl.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to afford the target compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Route 2: Synthesis via N-Methylation

This route is more direct if the starting sulfonamide is readily available.

Step 1: N-Methylation of 4-(Acetamidomethyl)benzenesulfonamide

The sulfonamide nitrogen is methylated, and the amine is protected as an acetamide.

-

Reaction: Commercially available 4-(aminomethyl)benzenesulfonamide is first protected as an acetamide, then the sulfonamide is N-methylated using a methylating agent.

-

Materials:

-

4-(Aminomethyl)benzenesulfonamide hydrochloride

-

Acetic anhydride

-

Pyridine

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure (Protection):

-

Suspend 4-(aminomethyl)benzenesulfonamide hydrochloride (1.0 eq) in pyridine.

-

Add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Stir at room temperature for 3 hours.

-

Pour the reaction mixture into ice water and collect the precipitate by filtration to yield 4-(acetamidomethyl)benzenesulfonamide.

-

-

Procedure (N-Methylation):

-

Dissolve 4-(acetamidomethyl)benzenesulfonamide (1.0 eq) in DMF.

-

Add K₂CO₃ (2.0 eq) and methyl iodide (1.5 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Pour the reaction into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate to give N-methyl-4-(acetamidomethyl)benzenesulfonamide.

-

Step 2: Deprotection to this compound

The final step is the removal of the acetyl protecting group.

-

Reaction: The acetamide is hydrolyzed under acidic conditions to yield the final product.

-

Materials:

-

N-Methyl-4-(acetamidomethyl)benzenesulfonamide

-

Hydrochloric acid (e.g., 6 M)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Reflux a solution of N-methyl-4-(acetamidomethyl)benzenesulfonamide (1.0 eq) in 6 M HCl for 4-6 hours.[3]

-

Cool the reaction mixture to room temperature and neutralize with a NaOH solution until basic.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield this compound.

-

Data Presentation

The following tables summarize typical reaction conditions and yields for key transformations in the synthesis of sulfonamide derivatives, based on literature precedents for similar compounds.

Table 1: Synthesis of N-Substituted-4-methylbenzenesulfonamides

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Methylamine | Pyridine | Dichloromethane | 24 | >90 | [4] |

| 2 | Allylamine | K₂CO₃ (aq) | Tetrahydrofuran | 24 | 95 | [5] |

| 3 | Benzylamine | Pyridine | Dichloromethane | 24 | 92 | [4] |

Table 2: Reductive Amination of Aldehydes to Primary Amines

| Entry | Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | 4-Formylbenzenesulfonamide | NH₄OAc | NaBH₃CN | Methanol | 62-69 | [6] |

| 2 | Benzaldehyde | NH₃/MeOH | NaBH₃CN | Methanol | ~85 | Generic Protocol |

| 3 | 4-Nitrobenzaldehyde | NH₄OAc | NaBH(OAc)₃ | Dichloroethane | ~90 | Generic Protocol |

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Biological Signaling Pathway: Inhibition of Carbonic Anhydrase in Cancer

Many sulfonamide derivatives exhibit anticancer activity by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that plays a crucial role in pH regulation and tumor survival.[1][2]

Caption: Inhibition of CA IX by sulfonamide derivatives in cancer.

References

- 1. benchchem.com [benchchem.com]